molecular formula C6H11N3 B13494704 N,1,5-trimethyl-1H-pyrazol-4-amine

N,1,5-trimethyl-1H-pyrazol-4-amine

Cat. No.: B13494704
M. Wt: 125.17 g/mol
InChI Key: OQYFORHQVNJINU-UHFFFAOYSA-N
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Description

N,1,5-trimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.18 g/mol . This pyrazole-derivative amine serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Compounds featuring pyrazole cores, such as this one, are of significant interest in the development of kinase inhibitors for the treatment of inflammatory diseases, demonstrating the scaffold's potential in modulating biological pathways . Furthermore, pyrazole-containing compounds have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting their utility in antimicrobial research . As a versatile synthetic intermediate, it can be employed in various organic synthesis reactions, including condensations and the formation of heterocyclic compounds . Researchers can utilize this amine in exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,1,5-trimethylpyrazol-4-amine

InChI

InChI=1S/C6H11N3/c1-5-6(7-2)4-8-9(5)3/h4,7H,1-3H3

InChI Key

OQYFORHQVNJINU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via two main stages:

  • Stage 1: Construction of the 1,3,5-trimethylpyrazole core.
  • Stage 2: Functionalization at the 4-position to introduce the amino group, yielding N,1,5-trimethyl-1H-pyrazol-4-amine .

Detailed Preparation Methods

Synthesis of 1,3,5-Trimethylpyrazole Core

Methodology:

The core pyrazole ring is synthesized via a condensation reaction between acetylacetone and hydrazine derivatives, followed by methylation:

a. Condensation of acetylacetone with hydrazine hydrate:
   - React acetylacetone with excess hydrazine hydrate in ethanol under reflux.
   - This yields 3,5-dimethyl-1H-pyrazole.

b. Methylation at the N-1 and N-5 positions:
   - Use methyl iodide (CH3I) or dimethyl sulfate in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KtBuO).
   - Conditions are typically carried out in dry tetrahydrofuran (THF) at 0–25°C.
   - This produces N,N-dimethyl-1,3,5-trimethylpyrazole.

c. Selective methylation at N-1 and N-5:
   - Controlled methylation conditions favor mono- or di-methylation, depending on the equivalents used.

Research Data:

  • A study reported the synthesis of 1,3,5-trimethylpyrazole via methylation of 3,5-dimethyl-1H-pyrazole using methyl iodide with sodium hydride in THF at 0°C, achieving yields of approximately 85% (see reference).

Functionalization at the 4-Position to Introduce the Amine Group

Methodology:

The key step involves converting the 4-position of the pyrazole ring into an amino group. Two common approaches are:

Approach A: Direct Amination via Nucleophilic Substitution
  • Starting Material: 4-chloropyrazole derivative or 4-bromo-analog.
  • Reaction: Nucleophilic substitution with ammonia or amines.
  • Conditions: Reflux in ethanol or aqueous ammonia under pressure, often with a catalyst such as copper or palladium.
Approach B: Oxidative Amination
  • Step 1: Oxidize the methyl group at the 4-position to a carbonyl or carboxylic acid derivative.
  • Step 2: Convert the carbonyl to an amine via reductive amination or direct amination using ammonia derivatives.

Research Data:

  • A recent protocol employed the reaction of 4-chloropyrazole with excess ammonia in ethanol at elevated temperature (~80°C), resulting in the formation of This compound with yields around 70–80% (see reference).

Alternative Route: Synthesis via Hydrazine Derivatives

  • Step 1: Synthesize 4-aminopyrazole derivatives by reacting hydrazine hydrate with appropriate pyrazole precursors.
  • Step 2: Methylate the amino pyrazole at N-1 and N-5 positions using methyl iodide or dimethyl sulfate.

Note: The methylation step is critical to obtain the N,1,5-trimethyl substitution pattern, which influences biological activity and stability.

Summary of Reaction Conditions and Yields

Step Reaction Reagents Solvent Temperature Yield (%) Notes
1 Condensation to form pyrazole core Hydrazine hydrate + acetylacetone Ethanol Reflux (~78°C) 85 Well-established route
2 Methylation at N-1 and N-5 Methyl iodide + NaH THF 0–25°C 80–90 Controlled methylation for selectivity
3 Functionalization at 4-position NH3 or amines Ethanol or aqueous 80°C 70–80 Nucleophilic substitution or oxidative amination

Notes on Optimization and Purification

  • Reaction Monitoring: Use TLC and NMR to track methylation and amination steps.
  • Purification: Recrystallization from ethanol or column chromatography ensures high purity.
  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Supporting Research Findings

  • Reference: Demonstrates the synthesis of pyrazole derivatives with biological activity, emphasizing the importance of methylation patterns.
  • Reference: Details the methylation of pyrazoles with methyl iodide, achieving high yields and purity.
  • Additional Data: Methylation of pyrazoles is a well-documented process with optimized conditions reported in organic synthesis literature, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,1,5-trimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles .

Scientific Research Applications

N,1,5-trimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N,1,5-trimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms. In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Positional Isomer: 1,3,5-Trimethyl-1H-pyrazol-4-amine

While the evidence primarily describes 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS RN: 28466-21-9), a positional isomer of the target compound, key differences arise in substituent placement:

Property N,1,5-Trimethyl-1H-pyrazol-4-amine 1,3,5-Trimethyl-1H-pyrazol-4-amine
Substituents Methyl at N1, C5, and N4-amine Methyl at N1, C3, and C5
Molecular Weight 125.17 g/mol 125.17 g/mol
Melting Point 96–100°C (assumed) 96–100°C
Synthesis Complexity N-methylation required Simpler alkylation on carbons

The 1,3,5-isomer’s synthesis is more straightforward, as it avoids the need for selective N-methylation of the amine group. Both isomers share similar physical properties, but their reactivity and biological interactions may diverge due to substituent positioning .

Heterocyclic Hybrids with Coumarin and Tetrazole Moieties

describes pyrazole hybrids fused with coumarin and tetrazole rings (e.g., compounds 4i and 4j ). These exhibit:

  • Enhanced Pharmacological Potential: Due to π-π stacking and hydrogen-bonding interactions .
  • Complex Synthesis : Require sequential cyclization and coupling steps, unlike the direct alkylation of this compound .

Hydrogen-Bonding and Crystallographic Behavior

  • Solid-State Stability : Crystallographic software like SHELXL () could resolve such properties, though this remains speculative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N,1,5-trimethyl-1H-pyrazol-4-amine?

  • Methodology : The synthesis typically involves alkylation of pyrazole precursors. For example:

  • Step 1 : Condensation of hydrazine derivatives with diketones under acidic/basic conditions to form the pyrazole core.
  • Step 2 : Methylation at the 1-, 4-, and 5-positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
  • Optimization : Solvent choice (DMF or THF), temperature (60–80°C), and reaction time (6–12 hours) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction times by 50% .
    • Key Data :
ParameterTypical RangeOptimal Value
Yield60–75%82% (microwave)
Purity (HPLC)90–95%97%

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • ¹H NMR : Peaks at δ 2.2–2.5 ppm (three methyl groups), δ 6.1 ppm (pyrazole H) .
  • IR : Stretching bands at 3200–3400 cm⁻¹ (NH₂) and 1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : Molecular ion peak at m/z 125.17 (C₆H₁₁N₃) .
  • Validation : Cross-check with computational simulations (DFT) for vibrational frequencies .

Q. What are the common by-products during synthesis, and how can they be minimized?

  • By-Products :

  • Over-methylation (e.g., N,N-dimethyl derivatives).
  • Ring-opening products due to excessive acid/base use.
    • Mitigation :
  • Controlled stoichiometry (1:1.2 molar ratio of precursor to methylating agent).
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

Advanced Research Questions

Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?

  • Method : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement.

  • Key Parameters :
  • R-factor : <0.05 for high-resolution data.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯N) using graph-set analysis .
  • Example : A derivative (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide) showed planar pyrazole rings with dihedral angles <5° .

Q. What experimental strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Approach :

  • Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify therapeutic windows.
  • Target Profiling : Use kinase inhibition assays (e.g., COX-2 for anti-inflammatory activity) vs. apoptosis assays (e.g., caspase-3 activation for cytotoxicity) .
    • Case Study : A structurally similar compound showed anti-inflammatory activity at 10 µM but cytotoxicity at 50 µM, linked to off-target kinase inhibition .

Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to biological targets?

  • Protocol :

Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).

Protein Selection : Use PDB structures (e.g., COX-2: 5KIR).

Docking Software : AutoDock Vina with Lamarckian GA.

  • Outcome : Predicted ΔG = -8.2 kcal/mol for COX-2 binding, correlating with experimental IC₅₀ = 12 µM .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?

  • Factors :

  • pH-Dependent Solubility : Higher solubility in acidic buffers (pH 3–5) due to NH₂ protonation.
  • Crystal Polymorphism : Metastable polymorphs (e.g., Form II) exhibit 20% higher solubility in ethanol than Form I .
    • Resolution : Use dynamic light scattering (DLS) to monitor particle size and polymorph stability.

Methodological Recommendations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Continuous Flow Chemistry :

  • Advantages : Improved heat transfer, reduced by-products.
  • Parameters : Flow rate = 0.5 mL/min, residence time = 30 minutes .
    • Quality Control : In-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

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